(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine
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Overview
Description
(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine is an organic compound with the molecular formula C13H21N It is a secondary amine, characterized by the presence of a butan-2-yl group and a 1-(4-methylphenyl)ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(4-methylphenyl)ethyl]amine typically involves the reaction of 1-(4-methylphenyl)ethanone with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; reactions are performed under controlled temperatures and often in the presence of a base to neutralize the by-products.
Major Products Formed
Oxidation: Amine oxides
Reduction: Corresponding amine
Substitution: Various substituted amines depending on the substituent introduced
Scientific Research Applications
(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(4-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an agonist or antagonist, modulating the activity of its target. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[1-(4-chlorophenyl)ethyl]amine
- (Butan-2-yl)[1-(4-methoxyphenyl)ethyl]amine
- (Butan-2-yl)[1-(4-fluorophenyl)ethyl]amine
Uniqueness
(Butan-2-yl)[1-(4-methylphenyl)ethyl]amine is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties to the compound. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-5-11(3)14-12(4)13-8-6-10(2)7-9-13/h6-9,11-12,14H,5H2,1-4H3 |
InChI Key |
RZAQGESWNUCEEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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